

A Technical Guide to the Spectral Analysis of 2,4-Dimethyl-6-nitroaniline

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Compound of Interest

Compound Name: 2,4-Dimethyl-6-nitroaniline

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This in-depth technical guide provides a comprehensive analysis of the spectral data for **2,4-Dimethyl-6-nitroaniline** (CAS No: 1635-84-3), a significant intermediate in the synthesis of dyes and pigments.^{[1][2]} This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural characterization of this molecule through modern spectroscopic techniques. We will delve into the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, underpinned by field-proven insights and established experimental protocols.

Molecular Structure and Spectroscopic Overview

2,4-Dimethyl-6-nitroaniline, with the molecular formula $C_8H_{10}N_2O_2$, possesses a unique substitution pattern on the benzene ring that gives rise to a distinct spectroscopic fingerprint.^[3] The presence of an amino (-NH₂), a nitro (-NO₂), and two methyl (-CH₃) groups dictates the electronic environment of the aromatic protons and carbons, as well as the molecule's vibrational modes and fragmentation behavior upon ionization. Understanding these spectral characteristics is paramount for confirming its identity, assessing its purity, and predicting its reactivity.

Caption: Molecular structure of **2,4-Dimethyl-6-nitroaniline**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The chemical shifts and coupling patterns of the protons and carbons in **2,4-Dimethyl-6-nitroaniline** are highly informative.

¹H NMR Spectral Data and Interpretation

While a definitive, published ¹H NMR spectrum for **2,4-Dimethyl-6-nitroaniline** is not readily available in the searched literature, we can predict the expected spectrum based on the analysis of its isomers and related substituted anilines. The aromatic region is expected to show two singlets, corresponding to the two non-equivalent aromatic protons. The methyl groups will also appear as distinct singlets in the aliphatic region, and the amine protons will likely present as a broad singlet.

Predicted ¹H NMR Data:

Protons	Predicted Chemical Shift (ppm)	Multiplicity
Aromatic H	~7.0-7.5	Singlet
Aromatic H	~6.5-7.0	Singlet
-NH ₂	~4.0-5.0	Broad Singlet
-CH ₃	~2.2-2.5	Singlet
-CH ₃	~2.0-2.3	Singlet

The electron-withdrawing nitro group will deshield the ortho and para protons, shifting them downfield, while the electron-donating amino and methyl groups will have a shielding effect, shifting the adjacent protons upfield. The exact chemical shifts will be a composite of these effects.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum provides information on the number and electronic environment of the carbon atoms in the molecule. The available spectrum for 4,6-Dimethyl-2-nitroaniline (an alternative name for **2,4-Dimethyl-6-nitroaniline**) allows for a detailed analysis.^[4]

¹³C NMR Data Summary:

Carbon Atom	Chemical Shift (ppm)
C-NH ₂	~145-150
C-NO ₂	~130-135
C-CH ₃	~120-125
C-CH ₃	~115-120
Aromatic CH	~110-115
Aromatic CH	~105-110
-CH ₃	~15-20
-CH ₃	~15-20

The carbons attached to the electron-withdrawing nitro group and the electron-donating amino group will be significantly shifted. The quaternary carbons will generally have lower intensities compared to the protonated carbons.

Caption: Correlation of carbon environments with ¹³C NMR chemical shifts.

Experimental Protocol for NMR Spectroscopy

- Sample Preparation: Dissolve 5-25 mg of **2,4-Dimethyl-6-nitroaniline** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[\[5\]](#)[\[6\]](#) Ensure the sample is fully dissolved to avoid spectral artifacts.
- Instrument Setup: Place the NMR tube in the spectrometer. The instrument's magnetic field is locked onto the deuterium signal of the solvent to ensure stability.[\[6\]](#)
- Acquisition Parameters: For ¹H NMR, a standard pulse sequence is used with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is typically employed, and a larger number of scans is required due to the lower natural abundance of the ¹³C isotope.[\[7\]](#)

- Data Processing: The acquired free induction decay (FID) is Fourier transformed to generate the NMR spectrum. Phasing, baseline correction, and referencing of the spectrum are performed.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule, providing valuable information about the functional groups present. The IR spectrum of **2,4-Dimethyl-6-nitroaniline** is available from the NIST WebBook.[\[3\]](#)

IR Spectral Data Summary:

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3400-3200	N-H stretch	Primary Amine (-NH ₂)
3100-3000	C-H stretch	Aromatic C-H
2980-2850	C-H stretch	Methyl (-CH ₃)
1600-1585, 1500-1400	C=C stretch	Aromatic Ring
1550-1475	Asymmetric N-O stretch	Nitro (-NO ₂)
1360-1290	Symmetric N-O stretch	Nitro (-NO ₂)
900-675	C-H out-of-plane bend	Substituted Aromatic

The spectrum clearly shows the characteristic absorptions for the primary amine (N-H stretching), the nitro group (asymmetric and symmetric N-O stretching), the aromatic ring (C-H and C=C stretching), and the methyl groups (C-H stretching).[\[8\]](#)[\[9\]](#)[\[10\]](#)

Experimental Protocol for IR Spectroscopy

- Sample Preparation: For solid samples like **2,4-Dimethyl-6-nitroaniline**, the KBr pellet method is common. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, a Nujol mull or attenuated total reflectance (ATR) can be used.

- **Background Spectrum:** A background spectrum of the empty sample compartment (or the KBr pellet without the sample) is recorded to subtract atmospheric and instrumental interferences.
- **Sample Spectrum:** The sample is placed in the IR beam path, and the spectrum is recorded.
- **Data Analysis:** The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed to identify the characteristic absorption bands.

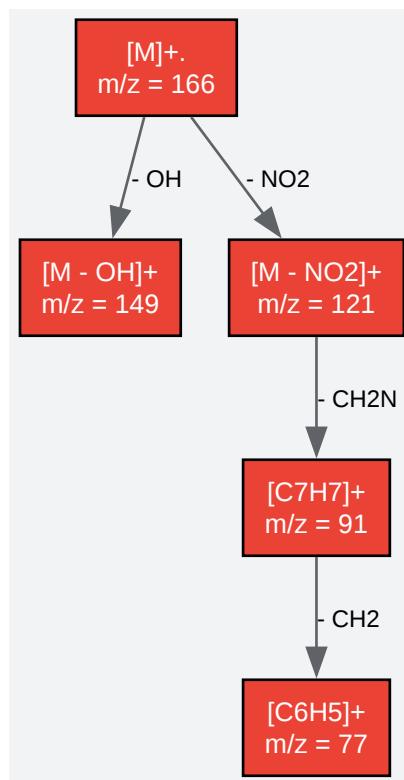
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as its fragmentation pattern upon ionization. The electron ionization (EI) mass spectrum of **2,4-Dimethyl-6-nitroaniline** is available from the NIST WebBook.[\[3\]](#)

Mass Spectrometry Data Summary:

m/z	Interpretation
166	Molecular Ion $[M]^+$
149	$[M - OH]^+$
121	$[M - NO_2]^+$
91	$[C_7H_7]^+$ (tropylium ion)
77	$[C_6H_5]^+$ (phenyl ion)

The molecular ion peak at m/z 166 confirms the molecular weight of the compound.[\[3\]](#) The fragmentation pattern is consistent with the structure, showing characteristic losses of fragments such as OH (potentially from a rearrangement involving the nitro group) and the nitro group itself. The presence of tropylium and phenyl ions is typical for substituted aromatic compounds.[\[11\]](#)



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Caption: Proposed fragmentation pathway for **2,4-Dimethyl-6-nitroaniline** in EI-MS.

Experimental Protocol for Mass Spectrometry

- Sample Introduction: For a volatile solid like **2,4-Dimethyl-6-nitroaniline**, a direct insertion probe or a gas chromatography (GC) inlet can be used to introduce the sample into the ion source.[2]
- Ionization: In electron ionization (EI), the sample molecules are bombarded with a high-energy electron beam, causing the ejection of an electron and the formation of a molecular ion.[12]
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).[2]
- Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.

Conclusion

The collective data from NMR, IR, and Mass Spectrometry provide a robust and unambiguous structural confirmation of **2,4-Dimethyl-6-nitroaniline**. Each technique offers complementary information, from the connectivity of atoms and the nature of functional groups to the overall molecular weight and fragmentation behavior. This guide serves as a valuable resource for scientists and researchers, enabling them to confidently identify and characterize this important chemical intermediate. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and accuracy in experimental results.

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